molecular formula C16H27NO4 B1678267 N-(3-Oxododecanoyl)homoserine lactone CAS No. 152833-54-0

N-(3-Oxododecanoyl)homoserine lactone

Cat. No. B1678267
M. Wt: 297.39 g/mol
InChI Key: PHSRRHGYXQCRPU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Oxododecanoyl)-L-homoserine lactone, also known as 3-Oxo-C12-HSL, is a quorum-sensing signaling molecule . It is produced by Pseudomonas aeruginosa and strains of the B. cepacia complex . This molecule is involved in the regulation of bacterial quorum sensing , a regulatory system used by bacteria for controlling gene expression in response to increasing cell density .


Molecular Structure Analysis

The molecular formula of N-(3-Oxododecanoyl)-L-homoserine lactone is C16H27NO4 . Its molecular weight is 297.39 . For more detailed structural analysis, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

N-(3-Oxododecanoyl)-L-homoserine lactone is a white powder . It has a molecular weight of 297.39 and a molecular formula of C16H27NO4 .

Safety And Hazards

Specific safety and hazard information for N-(3-Oxododecanoyl)-L-homoserine lactone is not provided in the search results. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) provided by the supplier .

Future Directions

Research on N-(3-Oxododecanoyl)-L-homoserine lactone is ongoing. It has been found to interact with the host tissue environment to modulate breast cancer viability and proliferation . Understanding these interactions will allow for future studies that determine the contribution of bacteria to the onset, progression, and therapy response of diseases .

properties

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSRRHGYXQCRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934614
Record name 3-Oxo-N-(2-oxooxolan-3-yl)dodecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Oxododecanoyl)homoserine lactone

CAS RN

152833-54-0
Record name 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)dodecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152833-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudomonas aeruginosa autoinducer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152833540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-N-(2-oxooxolan-3-yl)dodecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Oxododecanoyl)homoserine lactone
Reactant of Route 2
Reactant of Route 2
N-(3-Oxododecanoyl)homoserine lactone
Reactant of Route 3
Reactant of Route 3
N-(3-Oxododecanoyl)homoserine lactone
Reactant of Route 4
Reactant of Route 4
N-(3-Oxododecanoyl)homoserine lactone
Reactant of Route 5
Reactant of Route 5
N-(3-Oxododecanoyl)homoserine lactone
Reactant of Route 6
Reactant of Route 6
N-(3-Oxododecanoyl)homoserine lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.